N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring system attached to an acetamide group, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide typically involves the reaction of 2-naphthylacetic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-2-naphthalen-1-ylacetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-naphthalen-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxyphenyl group but different pharmacological properties.
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Another compound with a methoxyphenyl group, studied for its leishmanicidal activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ significantly from those of other similar compounds .
Properties
Molecular Formula |
C19H17NO2 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-22-18-12-5-4-11-17(18)20-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
URVGLJZOIKLYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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